4-Ethynylpyridine-2-carboxylic acid
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Overview
Description
4-Ethynylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes an ethynyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various scientific research applications .
Preparation Methods
The synthesis of 4-Ethynylpyridine-2-carboxylic acid can be achieved through several methods. One common synthetic route involves the Sonogashira coupling reaction, where 4-bromo-2-pyridinecarboxylic acid is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). After the coupling reaction, the trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the desired product .
Chemical Reactions Analysis
4-Ethynylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde under specific conditions.
Reduction: The compound can be reduced to form 4-ethylpyridine-2-carboxylic acid using hydrogenation reactions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethynylpyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in the inhibition of enzyme activity or the modulation of signaling pathways, making the compound useful in the study of biochemical processes .
Comparison with Similar Compounds
4-Ethynylpyridine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Ethynylpicolinic acid: Similar in structure but with different reactivity and applications.
4-Ethynylpyridine: Lacks the carboxylic acid group, leading to different chemical properties and uses.
2-Ethynylpyridine: The ethynyl group is attached to a different position on the pyridine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the ethynyl group and the carboxylic acid group, which provides a versatile platform for various chemical transformations and research applications .
Properties
IUPAC Name |
4-ethynylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h1,3-5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKUWQAWMMGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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